molecular formula C11H14N4 B1464944 [1-(2,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1248779-18-1

[1-(2,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine

Cat. No.: B1464944
CAS No.: 1248779-18-1
M. Wt: 202.26 g/mol
InChI Key: RLCXLZNIHAPKOJ-UHFFFAOYSA-N
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Description

The compound “[1-(2,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine” is a derivative of 1H-1,2,3-triazole, which is a class of heterocyclic organic compounds . The 1,2,3-triazole ring is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The compound also contains a 2,5-dimethylphenyl group, which is a phenyl group (a ring of six carbon atoms) with methyl groups (CH3) attached to the 2nd and 5th carbon atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, the presence of the 1,2,3-triazole ring could potentially influence its solubility, stability, and reactivity .

Scientific Research Applications

Chiral Discrimination and Enantioselectivity

Research on the separation of enantiomers of compounds related to [1-(2,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine has been conducted. For example, the separation of enantiomers on an amylose tris-3,5-dimethylphenyl carbamate stationary phase has been achieved. This process is influenced by weak hydrogen bonds and other interactions like inclusion in the amylose carbamate chains. These studies are crucial in understanding chiral discrimination and enantioselectivity in pharmaceutical compounds (Bereznitski et al., 2002).

Synthesis and Physicochemical Properties

Research has been focused on the synthesis and exploration of the physicochemical properties of triazole derivatives. For instance, a series of 1-alkyl(aryl)-N-(5-phenethyl-1H-1,2,4-triazole-3-yl)methanimines have been synthesized, providing valuable information about the reactivity and characteristics of these compounds (Ihnatova et al., 2020).

Structural Analysis and Molecular Simulation

Studies have also involved the structural analysis and molecular simulation of similar compounds. For example, N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine has been synthesized and characterized using techniques like NMR spectroscopy, Elemental Analysis, and MS data. Such studies are essential for understanding the molecular structure and potential applications of these compounds (Younas et al., 2014).

Antimicrobial Activities

Another important area of research is the evaluation of antimicrobial activities of triazole derivatives. For example, a series of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives have been synthesized and assessed for their antibacterial and antifungal activities. This research is crucial in the development of new antimicrobial agents (Thomas et al., 2010).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some 1H-1,2,3-triazole derivatives have been studied for their inhibitory activity against certain enzymes .

Future Directions

The future directions for research on “[1-(2,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine” would likely depend on its specific properties and potential applications. Given the versatility of 1,2,3-triazole derivatives, there could be many potential avenues for further study .

Properties

IUPAC Name

[1-(2,5-dimethylphenyl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-8-3-4-9(2)11(5-8)15-7-10(6-12)13-14-15/h3-5,7H,6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCXLZNIHAPKOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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